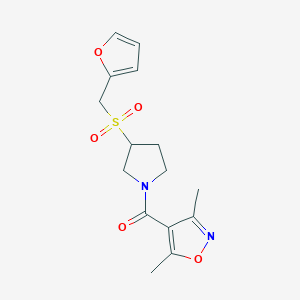

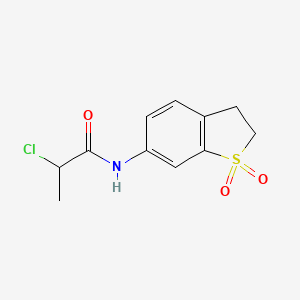

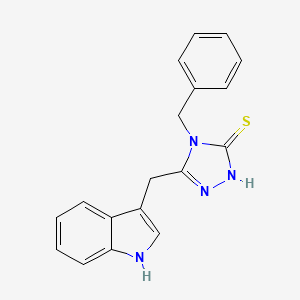

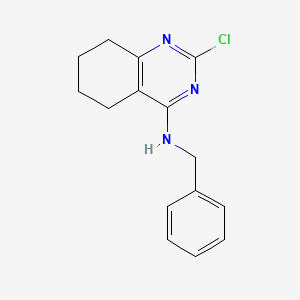

![molecular formula C17H13ClN4OS2 B2850684 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide CAS No. 894020-73-6](/img/structure/B2850684.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

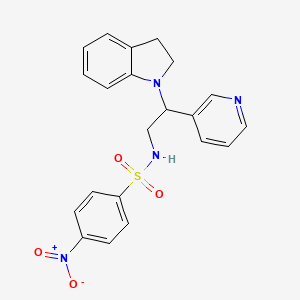

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide” is a chemical compound . Thiazole derivatives, such as this compound, have a wide range of medicinal and biological properties . They are present in a wide range of natural products and have been used in the synthesis of new compounds, including potentially biologically active ones .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of thiazole derivatives . Another method involves the reaction of thiazoles with thiourea to yield hybrid molecules .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques. For example, the structures of the derivatives were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded a series of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various techniques. For instance, IR spectroscopy can be used to identify functional groups present in the compound .Scientific Research Applications

Anticancer Research

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring can contribute to the cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia . The compound’s potential efficacy in inhibiting cancer cell growth makes it a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety are known to exhibit antimicrobial properties. They can act as potent agents against a range of microbes, potentially leading to the development of new antibiotics or antifungal medications .

Enzyme Inhibition

The structural complexity of the compound allows it to interact with biological receptors through hydrogen-bonding and dipole interactions. This makes it a potential candidate for enzyme inhibition, which is a crucial mechanism in drug development for diseases like Alzheimer’s and Parkinson’s .

Material Science

In material science, the compound’s heterocyclic framework could be utilized in the synthesis of novel materials with specific electronic or photonic properties. Its molecular structure may contribute to the development of advanced polymers or coatings .

Organic Catalysts

The triazole ring is known to facilitate catalytic activity in organic reactions. This compound could be explored for its use as an organic catalyst, potentially improving the efficiency of chemical reactions in pharmaceutical synthesis .

Pharmacokinetics and Toxicology

Due to its ability to form hydrogen bonds, the compound could influence the pharmacokinetic and toxicological profiles of pharmaceuticals. It may be used to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .

Agricultural Chemistry

In agrochemistry, such compounds can be investigated for their potential use as pesticides or herbicides. Their ability to disrupt biological pathways in pests or weeds could lead to the development of new agricultural chemicals .

Antioxidant Properties

The triazole derivatives are also known for their antioxidant properties. This compound could be studied for its ability to neutralize free radicals, which may have applications in preventing oxidative stress-related diseases .

Mechanism of Action

Target of Action

The compound, also known as N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . This compound has shown superior Top1 inhibitory activity , suggesting that its primary target could be the Top1 enzyme.

Mode of Action

The compound interacts with its target, the Top1 enzyme, inhibiting its activity This inhibition can lead to changes in the cell, such as disruption of DNA replication and transcription, which can result in cell death .

Biochemical Pathways

The inhibition of Top1 enzyme affects the DNA replication and transcription pathways . These pathways are crucial for cell survival and proliferation. When disrupted, they can lead to cell death, which explains the compound’s potential antitumor activity .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in the inhibition of the Top1 enzyme, leading to disruption of DNA replication and transcription . This can cause cell death, which may explain the compound’s potential antitumor activity .

Future Directions

Thiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. They have a wide range of medicinal and biological properties, which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, especially in drug development .

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4OS2/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)13(10-25-17)7-8-19-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLAJSUULRSIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)

![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)

![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)

![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)

![2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850618.png)